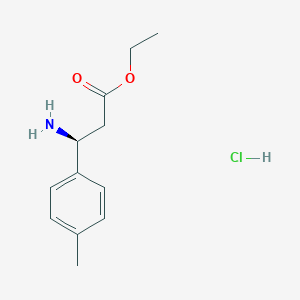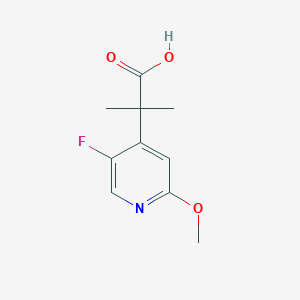
(2-Bromo-6-methoxy-5-(trifluoromethyl)naphthalen-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-6-methoxy-5-(trifluoromethyl)naphthalen-1-yl)methanol is an organic compound with the molecular formula C₁₃H₁₀BrF₃O₂. This compound is characterized by the presence of a bromine atom, a methoxy group, and a trifluoromethyl group attached to a naphthalene ring, along with a methanol group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-methoxy-5-(trifluoromethyl)naphthalen-1-yl)methanol typically involves multi-step organic reactions. One common method starts with the bromination of 6-methoxy-5-(trifluoromethyl)naphthalene. This step is followed by the introduction of a methanol group through a Grignard reaction or other suitable nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and methoxylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromo-6-methoxy-5-(trifluoromethyl)naphthalen-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the removal of the bromine group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under basic conditions.
Major Products Formed
Oxidation: Formation of 2-bromo-6-methoxy-5-(trifluoromethyl)naphthaldehyde or 2-bromo-6-methoxy-5-(trifluoromethyl)naphthoic acid.
Reduction: Formation of 6-methoxy-5-(trifluoromethyl)naphthalen-1-ylmethanol.
Substitution: Formation of 2-azido-6-methoxy-5-(trifluoromethyl)naphthalen-1-ylmethanol or 2-thio-6-methoxy-5-(trifluoromethyl)naphthalen-1-ylmethanol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Bromo-6-methoxy-5-(trifluoromethyl)naphthalen-1-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various substitution and coupling reactions, making it valuable in the development of new materials and compounds.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and methoxy groups on biological activity. It may serve as a model compound in the design of new pharmaceuticals or agrochemicals.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their potential therapeutic properties. The presence of the trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique properties may also find applications in the development of advanced materials with specific electronic or optical characteristics.
Mecanismo De Acción
The mechanism of action of (2-Bromo-6-methoxy-5-(trifluoromethyl)naphthalen-1-yl)methanol depends on its specific application. In chemical reactions, the bromine atom and methanol group are key reactive sites. The trifluoromethyl group can influence the compound’s reactivity and stability by electron-withdrawing effects, which can affect the overall reaction mechanism.
In biological systems, the compound’s interaction with molecular targets such as enzymes or receptors can be modulated by the presence of the trifluoromethyl and methoxy groups, which can enhance binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-6-methoxy-5-methyl-naphthalen-1-ylmethanol
- 2-Bromo-6-methoxy-5-(trifluoromethyl)benzyl alcohol
- 2-Bromo-6-methoxy-5-(trifluoromethyl)phenylmethanol
Uniqueness
(2-Bromo-6-methoxy-5-(trifluoromethyl)naphthalen-1-yl)methanol is unique due to the combination of a naphthalene ring with a trifluoromethyl group, which is less common compared to similar compounds with simpler aromatic rings. This unique structure can lead to distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
[2-bromo-6-methoxy-5-(trifluoromethyl)naphthalen-1-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrF3O2/c1-19-11-5-3-7-8(12(11)13(15,16)17)2-4-10(14)9(7)6-18/h2-5,18H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCYPXXCHXIDCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=C(C=C2)Br)CO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
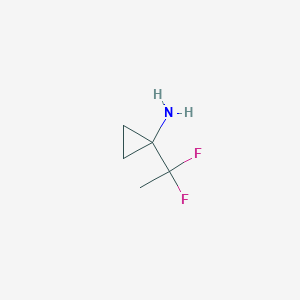

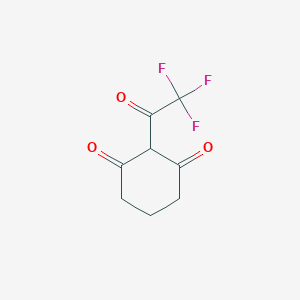
![2-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13086020.png)

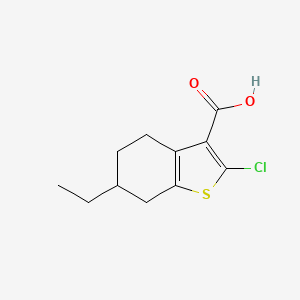
![tert-Butyl 7-(aminomethyl)-2-(cyclopropylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B13086051.png)
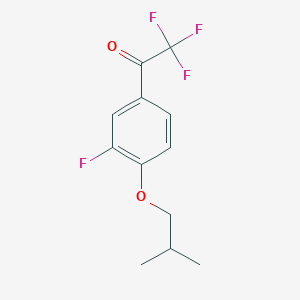

![Methyl 2-(isopropylamino)dibenzo[B,D]furan-3-carboxylate](/img/structure/B13086085.png)
